molecular formula C9H14N2 B077920 Mesitylhydrazine CAS No. 13636-54-9

Mesitylhydrazine

Cat. No. B077920
CAS RN: 13636-54-9
M. Wt: 150.22 g/mol
InChI Key: PVKZANLHDRKRQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to mesitylhydrazine often involves cycloaddition reactions, where pyrido or pyrrolo precursors react with BMes2-containing alkynes, leading to brightly fluorescent derivatives (Yang et al., 2015). Another approach includes the reaction of benzoylhydrazine with molybdenum complexes, yielding complexes with unique bonding and electronic properties (Fitzroy et al., 1985).

Molecular Structure Analysis

Crystal structure and spectroscopic techniques, such as FT-IR, UV-vis, NMR spectroscopy, and X-ray diffraction, are crucial for characterizing the molecular structure of hydrazine derivatives. These techniques provide insights into the geometry, bonding, and electronic structure of the molecules (Arshad et al., 2015).

Chemical Reactions and Properties

Arylhydrazines, similar in functionality to mesitylhydrazine, are versatile electrophilic partners in cross-coupling reactions, used for synthesizing biologically active molecules and as arylation agents in oxidative cross-coupling reactions (Hosseinian et al., 2018).

Physical Properties Analysis

The study of hydrazine derivatives often involves examining their liquid crystalline properties, such as smectic phases and their thermal behavior, which are determined through differential scanning calorimetry, polarizing optical microscopy, and X-ray measurements (Parra et al., 2006).

Chemical Properties Analysis

Reactions involving hydrazine derivatives with other chemical entities, such as thiohydroxamate complexes, demonstrate complex reaction pathways, including redox reactions and bond cleavage, leading to the formation of novel complexes with interesting magnetic and electronic properties (Fitzroy et al., 1985). These studies highlight the reactive versatility and potential applications of mesitylhydrazine and its derivatives in various chemical contexts.

Scientific Research Applications

  • Phenylhydrazine for Polycythemia Vera Treatment : Phenylhydrazine has been used as a therapeutic agent in treating polycythemia vera, a type of blood disorder. It was noted for causing a fall in erythrocytes and hemoglobin, along with mild jaundice and dark urine (Brown & Giffin, 1926).

  • Bisacylhydrazines as Insecticides : Bisacylhydrazines, non-steroidal agonists of 20-hydroxyecdysone, show insecticidal activity by interacting with ecdysteroid receptor proteins. These compounds are selectively toxic to lepidopteran pests and safe to beneficial insects, demonstrating a benign ecotoxicological profile (Dhadialla, Carlson, & Le, 1998).

  • Phenylhydrazine's Effects on Newborn Erythrocytes : Exposure to Phenylhydrazine (PHZ) causes more extensive morphologic changes in neonatal red blood cells compared to adult cells. This indicates greater sensitivity of neonatal cells to PHZ (Shahal et al., 1991).

  • Toxic Intermediates of Isoniazid and Iproniazid : Metabolites of isoniazid (antituberculosis drug) and iproniazid (antidepressant) are oxidized by cytochrome P-450 enzymes to reactive electrophiles, indicating potential liver toxicity (Nelson et al., 1976).

  • Dihydralazine Inducing Cerebral Vasodilation : Dihydralazine, used for acute control of hypertension, has been shown to significantly increase cerebral blood flow in humans (Schroeder & Sillesen, 1987).

  • Diacylhydrazine Compounds Applications : Diacylhydrazine has diverse applications in various fields, such as pesticides, biomedical materials, electroluminescence, and liquid crystal materials. This highlights its significant potential for development and widespread use (Feng, 2009).

Safety And Hazards

Mesitylhydrazine may be harmful by inhalation, ingestion, or skin absorption . It’s recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name

(2,4,6-trimethylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-6-4-7(2)9(11-10)8(3)5-6/h4-5,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKZANLHDRKRQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352839
Record name mesitylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesitylhydrazine

CAS RN

13636-54-9
Record name mesitylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
RB Carlin, MS Moores - Journal of the American Chemical Society, 1962 - ACS Publications
… mesitylhydrazine. At the time when this work was undertaken, the only recorded preparation of mesitylhydrazine … Franzen’s synthesis that afforded mesitylhydrazine in about 30% yield. …
Number of citations: 66 pubs.acs.org
W Harnying, JM Neudörfl, A Berkessel - Organic letters, 2020 - ACS Publications
An efficient oxidative NHC-catalyzed one-step transformation of (S)- or (R)-8-oxocitronellal to nepetalactone (NL) in enantio- and diastereomerically pure form has been developed. …
Number of citations: 13 pubs.acs.org
M Bodanszky, V du Vigneaud - Journal of the American Chemical …, 1959 - ACS Publications
It is apparent that guanine, pentose and amino acids (ninhydrin on a hydrolysate with 8 N HC1 for 24 hr. at 105) were present in a 1: 1: 1 ratio. Total phosphate was in a ratio of 2: 1 with …
Number of citations: 50 pubs.acs.org
RB Carlin, MS Moores - Journal of the American Chemical Society, 1959 - ACS Publications
(14) EV Baldes, BiodynamicaNo. 46, 1(1939).(15) As the experiments reported here were completed, we learned at a lecture delivered by Dr. RA Boissonnas that the same analog of …
Number of citations: 16 pubs.acs.org
SM Langdon, M Gravel - Organic Letters, 2022 - ACS Publications
A route for the synthesis of 1,2,4-triazolium salts via oxidation of a thione precursor is demonstrated. N-Pentafluorophenyl-substituted salts are produced in 20–63% overall yields. …
Number of citations: 1 pubs.acs.org
VR Yatham, W Harnying, D Kootz… - Journal of the …, 2016 - ACS Publications
… (21) We found that the addition of mesitylhydrazine (17a, prepared ex situ from the salt 18a by treatment with tBuOK) to a solution of N-mesityl imidoyl chloride 16a in tetrahydrofuran (…
Number of citations: 57 pubs.acs.org
T Fukui, B Axelrod - Journal of the American Chemical Society, 1959 - ACS Publications
(14) EV Baldes, BiodynamicaNo. 46, 1(1939).(15) As the experiments reported here were completed, we learned at a lecture delivered by Dr. RA Boissonnas that the same analog of …
Number of citations: 6 pubs.acs.org
P Zheng, CA Gondo, JW Bode - Chemistry–An Asian Journal, 2011 - Wiley Online Library
… Condensation with N-mesitylhydrazine hydrochloride afforded 26, which was further used without purification to generate N-mesityl triazolium chloride 27. In our hands, reduction of the …
Number of citations: 40 onlinelibrary.wiley.com
CA Gondo, JW Bode - thieme-connect.com
… This reacts with mesitylhydrazine hydrochloride to form an amidrazone hydrochloride. Subsequent cyclization with triethyl orthoformate, chlorobenzene, and hydrochloric acid yields the …
Number of citations: 0 www.thieme-connect.com
RB Carlin, JW Harrison - The Journal of Organic Chemistry, 1965 - ACS Publications
… Acetophenone mesitylhydrazone (I), prepared in 92% yield from acetophenone and mesitylhydrazine,4 was not stablein air and accordingly had to be used promptly after itsisolation. …
Number of citations: 10 pubs.acs.org

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